N-(2-nitrophenyl)-3-phenylpropanamide
Description
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14N2O3/c18-15(11-10-12-6-2-1-3-7-12)16-13-8-4-5-9-14(13)17(19)20/h1-9H,10-11H2,(H,16,18) |
InChI Key |
PKZADCQYMPQYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acylation | Short reaction time | Requires acid chloride synthesis | 65–72% |
| Carbodiimide Coupling | High purity | Costly reagents | 60–68% |
| Hydrogenation | Stereoselective | Requires high-pressure H₂ | 75–80% |
Mechanistic Insights and Optimization
- Base Selection : Triethylamine or DIPEA is critical for neutralizing HCl in acylation.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance coupling efficiency.
- Catalyst Loading : 5–10% Pd/C optimizes hydrogenation rates without over-reduction.
Characterization and Validation
- Chromatography : TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) confirms reaction completion.
- Mass Spectrometry : ESI+ m/z 283.1 [M+H]⁺ (calculated for C₁₅H₁₄N₂O₃: 282.10).
Chemical Reactions Analysis
Types of Reactions: N-(2-nitrophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-(2-aminophenyl)-3-phenylpropanamide.
Substitution: Derivatives with different functional groups replacing the nitro group.
Oxidation: Oxidized derivatives of the phenylpropanamide moiety.
Scientific Research Applications
N-(2-nitrophenyl)-3-phenylpropanamide does not appear to have a wide range of documented applications. However, research and studies have explored related compounds and their uses in medicinal chemistry, nonlinear optics, and other scientific fields.
Triazole Derivatives: Triazoles, which are nitrogen-containing heterocycles, have applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . Scientists have synthesized novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide and conducted investigations using density functional theory (DFT) . These structural hybrids of 1,2,4-triazole can be synthesized through chemical modifications of 3-bromobenzoic acid . Research has demonstrated that 1,2,4-triazoles possess biological properties, including antibacterial, antimicrobial, antifungal, anticancer, antimycotic, antinociceptive, antioxidant, anticonvulsant, antiviral, anti-inflammatory, and analgesic activities . Triazole building blocks are used in synthesizing drugs, agrochemicals, dyes, and pharmaceuticals, and they can also act as corrosion inhibitors and stabilizers in polymers .
Nonlinear Optics: Triazole compounds may have applications for nonlinear optical (NLO) purposes in fields such as biophysics, chemical dynamics, surface interface presentations, medicine, materials, and nuclear sciences . Studies have shown that ব্র and Br substitutions exhibit 2-order hyperpolarizability and self-focusing switching, suggesting uses in optoelectronics and photonics .
3-Arylpropionate Derivatives: 3-aryl propionic esters and their analogs have been designed and evaluated for acaricidal activity against Psoroptes cuniculi, a mange mite .
Pyrrole-Containing Antibacterial Agents: Pyrrole derivatives have demonstrated potential as antibacterial agents . Several pyrrole derivatives have shown activity against various bacterial strains .
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-3-phenylpropanamide and its derivatives involves interactions with specific molecular targets. For instance, the reduction product, N-(2-aminophenyl)-3-phenylpropanamide, can interact with enzymes or receptors in biological systems, leading to various pharmacological effects. The nitro group plays a crucial role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound contrasts with the amino group in N-(3-aminophenyl)-3-phenylpropanamide, leading to differences in solubility (nitro: lower; amino: higher) and reactivity in electrophilic substitution reactions .
- Heterocyclic Modifications : Replacement of the phenyl ring with benzothiazole () or oxazole () introduces heteroatoms that alter electronic distribution and binding affinity in biological targets .
Physicochemical Properties
Data from structurally related compounds reveal trends in melting points, solubility, and elemental composition:
Key Observations :
- Melting Points : Spirocyclic derivatives (e.g., 8b, 8k) exhibit higher melting points (148–196°C) due to rigid molecular structures, whereas linear analogs (e.g., oxazole derivatives) may have lower melting points .
- Solubility: Ethanol solubility (321.43 mg/mL for 8b) suggests moderate polarity, while water solubility (395.43 mg/mL for 8k) may reflect hydrogen-bonding capacity from the spirocyclic sulfur and nitrogen atoms .
Antimicrobial Activity
- (E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide: Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli, with enhanced efficacy attributed to the indole moiety’s interaction with microbial membranes .
ADMET and Pharmacokinetics
- N-(3-Aminophenyl)-3-phenylpropanamide: Predicted to have favorable absorption (logP = 2.77) and low toxicity due to the amino group’s metabolic stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-nitrophenyl)-3-phenylpropanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via amidation reactions between 3-phenylpropanoyl chloride and 2-nitroaniline. Optimization includes using coupling agents like EDCl/HOBt to activate the carboxyl group, controlling stoichiometry (1:1.2 molar ratio of acid to amine), and employing anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen atmosphere. Temperature optimization (0–5°C during coupling, followed by room-temperature stirring for 12–24 hours) improves yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm for nitroaryl and phenyl groups) and the propanamide backbone (δ 2.5–3.5 ppm for CH, δ 6.5–7.0 ppm for NH).
- IR : Peaks at ~1650 cm (amide C=O) and ~1520 cm (NO) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNO, expected [M+H] = 271.1083).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity and ADMET properties of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The nitro group’s electron-withdrawing effects may influence binding affinity.
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors to predict solubility and permeability.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., CYP450 metabolism, BBB penetration). Derivatives with reduced logP may improve aqueous solubility .
Q. What experimental strategies resolve contradictory data in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Assay Standardization : Use consistent enzyme concentrations (e.g., 10 nM) and substrate levels (near K) across replicates.
- Control Experiments : Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate assay conditions.
- Orthogonal Assays : Confirm inhibitory activity via fluorescence-based assays and isothermal titration calorimetry (ITC) to rule out false positives from spectrophotometric interference .
Q. How can structural analogs of this compound be designed to enhance metabolic stability while retaining activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl group (electron-withdrawing but metabolically stable).
- Backbone Modification : Introduce methyl groups to the propanamide chain to hinder CYP450 oxidation.
- Prodrug Approach : Mask the amide as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .
Q. What experimental approaches validate the proposed mechanism of action in cancer-related pathways?
- Methodological Answer :
- Cell-Based Assays : Measure IC values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare effects to known pathway inhibitors.
- Western Blotting : Analyze downstream protein expression (e.g., p53, Bcl-2) to confirm apoptosis induction.
- Gene Silencing : Use siRNA to knock down putative targets (e.g., EGFR) and assess compound efficacy reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
